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Compound of Interest

Compound Name: 4-Methylhistamine dihydrochloride

Cat. No.: B15613589

Technical Support Center: 4-Methylhistamine
Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals using 4-
Methylhistamine dihydrochloride in their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of 4-Methylhistamine dihydrochloride?

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] It
exhibits over 100-fold selectivity for the human H4 receptor compared to the H1, H2, and H3
receptor subtypes.[2] The H4 receptor is primarily expressed on cells of hematopoietic origin,
such as mast cells, eosinophils, dendritic cells, and T cells, and is involved in inflammatory and
immune responses.[3]

Q2: What are the known off-target effects of 4-Methylhistamine?

While 4-Methylhistamine is highly selective for the H4 receptor, it can exhibit activity at other
histamine receptors, particularly at higher concentrations. Studies in guinea-pig ileum have
shown that it is only about five times more potent at H2 receptors than at H1 receptors,
suggesting that caution should be exercised when using it to discriminate between these
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subtypes.[4] In human monocytes, the effects of 4-Methylhistamine were partially blocked by
both an H4 receptor antagonist and an H2 receptor antagonist, indicating some level of H2
receptor activity.[5] Therefore, at higher concentrations, off-target effects at H1 and H2
receptors are possible.

Q3: How can | be sure that the observed effect in my experiment is mediated by the H4
receptor?

To confirm that the experimental results are due to H4 receptor activation, it is crucial to use a
selective H4 receptor antagonist. The compound JNJ 7777120 is a widely used and potent H4
receptor antagonist with over 1000-fold selectivity over H1, H2, and H3 receptors. If the effect
of 4-Methylhistamine is blocked or reversed by co-treatment with INJ 7777120, it strongly
indicates an H4 receptor-mediated mechanism.[2]

Q4: What are the typical downstream signaling pathways activated by 4-Methylhistamine?

The histamine H4 receptor, like the H2 and H3 receptors, primarily couples to the Gai/o protein.
Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in
intracellular cyclic AMP (cAMP) levels.[6][7] In some cell types, H4 receptor activation has also
been shown to induce intracellular calcium mobilization and activate the MAPK pathway.[3][6]

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional activity (EC50 or pEC50)
of 4-Methylhistamine at the four human histamine receptor subtypes. Note that values can vary
between different studies and experimental systems.
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Binding Affinity (Ki,

Functional Activity

Receptor Subtype Reference
nM) (PEC50 / EC50)
-log EC50 = 4.57
Human H1 Receptor >10,000 i o [1][4]
(guinea-pig ileum)
-log EC50 = 5.23
Human H2 Receptor ~7,900 i o [1114]
(guinea-pig ileum)
Human H3 Receptor >10,000 Low potency [1]
Human H4 Receptor 70+£1.2 pEC50=7.4+0.1 [1]
Human H4 Receptor 50 PpEC50=7.4+0.1 [2]

Signaling Pathways

Below are diagrams illustrating the primary signaling pathway of the H4 receptor and potential

off-target pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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